![molecular formula C9H17NO4S B12849110 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/no-structure.png)
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C9H17NO4S. It consists of 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom
Métodos De Preparación
The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves several steps. One common method includes the reaction of thiomorpholine with ethylene oxide, followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The sulfur atom in the thiomorpholine ring may also play a role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid include:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but differ in their substituents.
Ethylene glycol derivatives: Compounds with similar ethylene glycol chains but different functional groups.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures. The uniqueness of this compound lies in its combination of the thiomorpholine ring, ethylene glycol chain, and carboxylic acid group, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17NO4S |
|---|---|
Peso molecular |
235.30 g/mol |
Nombre IUPAC |
4-[2-(2-hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c11-3-5-14-4-1-10-2-6-15-7-8(10)9(12)13/h8,11H,1-7H2,(H,12,13) |
Clave InChI |
FUSPGWLFBJCESW-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(N1CCOCCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

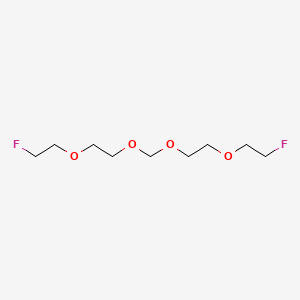

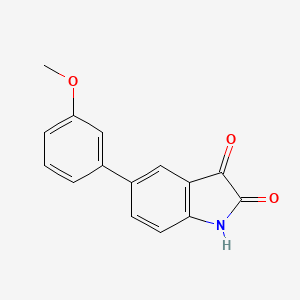
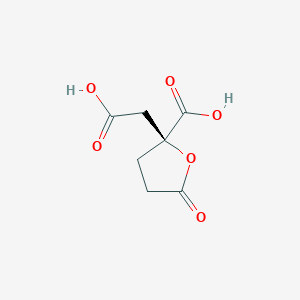
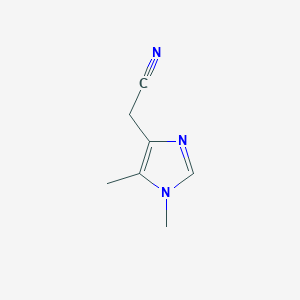
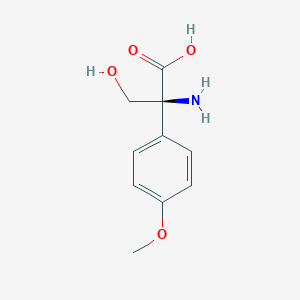
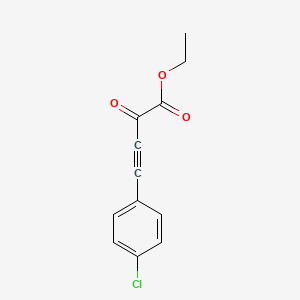
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

